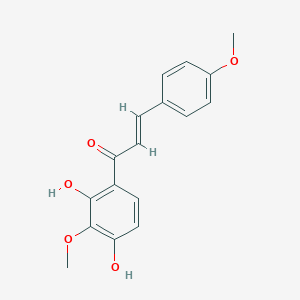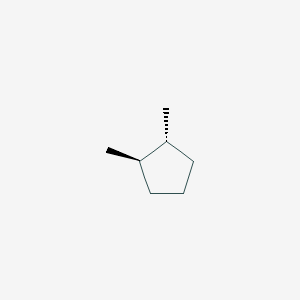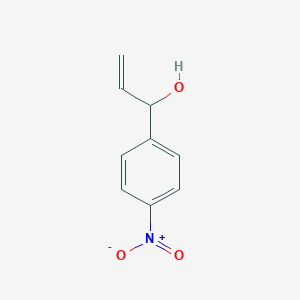
1-(4-Nitrophenyl)prop-2-en-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an anthracene-based chalcone, (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (abbreviated as N-ANC), was synthesized as a new nonlinear optical (NLO) material . The synthesis involved single-crystal X-ray diffraction, TGA/DTA, NMR (1H & 13C), FT-IR and UV–Vis–NIR spectroscopies, and DFT studies .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one was determined using ChemSpider ID 9261444 .
Applications De Recherche Scientifique
Photophysical Properties in Solvents
1-(4-Nitrophenyl)prop-2-en-1-ol demonstrates interesting photophysical properties when interacting with different solvents. Kumari et al. (2017) studied the absorption and fluorescence characteristics of various chalcone derivatives, including those related to 1-(4-Nitrophenyl)prop-2-en-1-ol, in multiple solvents. They found significant solvatochromic effects, indicating shifts in absorption and fluorescence spectra from non-polar to polar solvents. This behavior is attributed to intramolecular charge transfer interactions, suggesting potential applications in the study of solvent effects on molecular properties (Kumari, Varghese, George, & Sudhakar, 2017).
Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition mechanisms. Ricigliano and Penning (1990) explored how 1-(4-Nitrophenyl)prop-2-en-1-ol and similar compounds affect the activity of 3 alpha-hydroxysteroid dehydrogenase. Their research indicated that these compounds, through oxidation and inactivation processes, could covalently modify the NAD(P)+-binding site of the enzyme, offering insights into enzyme regulation and potential therapeutic applications (Ricigliano & Penning, 1990).
Corrosion Inhibition
Baskar et al. (2012) investigated the use of chalcone derivatives, related to 1-(4-Nitrophenyl)prop-2-en-1-ol, as corrosion inhibitors for mild steel. Their research demonstrated that these compounds, especially those with specific structural features, are effective in inhibiting corrosion in acidic environments. This suggests potential applications in industrial corrosion protection (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Nonlinear Optical Properties
Maidur and Patil (2018) examined the nonlinear optical properties of chalcone derivatives, including compounds similar to 1-(4-Nitrophenyl)prop-2-en-1-ol. They found that these compounds exhibit strong nonlinear absorption and optical limiting properties, which are crucial for applications in laser protection and optical device fabrication (Maidur & Patil, 2018).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6,9,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWUWDTKLRMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924424 | |
| Record name | 1-(4-Nitrophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)prop-2-en-1-ol | |
CAS RN |
123232-63-3 | |
| Record name | 1-(4'-Nitrophenyl)-2-propen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123232633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

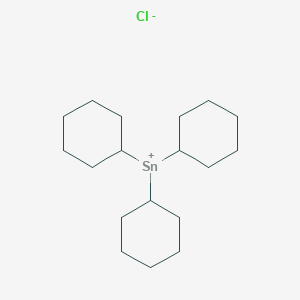
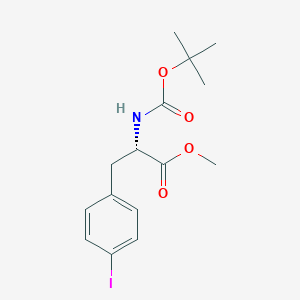
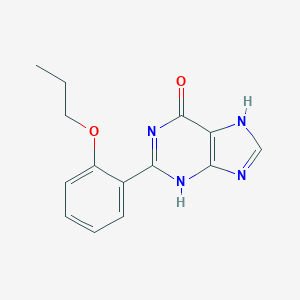
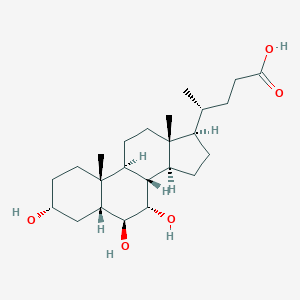

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
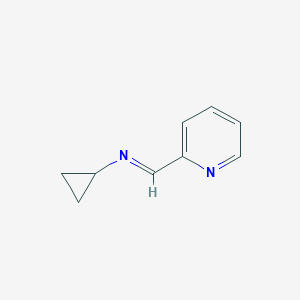
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
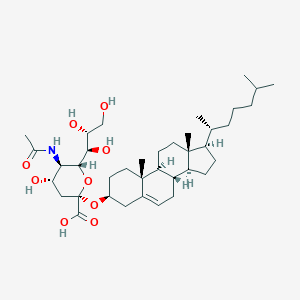
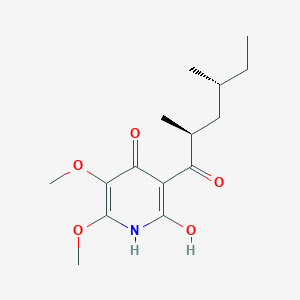
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
